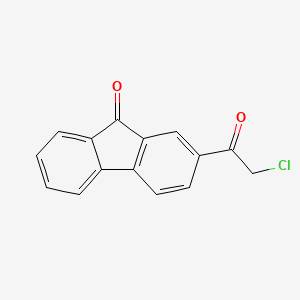

2-(Chloroacetyl)-9H-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

62245-19-6 |

|---|---|

Molecular Formula |

C15H9ClO2 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

2-(2-chloroacetyl)fluoren-9-one |

InChI |

InChI=1S/C15H9ClO2/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2 |

InChI Key |

BNRCNCVGBLQBQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroacetyl 9h Fluoren 9 One

Direct Chloroacetylation Approaches

Direct chloroacetylation methods involve the introduction of the chloroacetyl group onto a pre-existing fluorenone scaffold. These approaches are often favored for their atom economy and fewer synthetic steps.

Friedel-Crafts Acylation of Fluorenone Precursors using Chloroacetyl Chloride

The Friedel-Crafts acylation stands as a cornerstone of aromatic chemistry and is a principal method for the synthesis of aryl ketones. In the context of producing 2-(Chloroacetyl)-9H-fluoren-9-one, this reaction involves the electrophilic substitution of a hydrogen atom on the fluorenone ring with a chloroacetyl group derived from chloroacetyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the chloroacetyl chloride, thereby generating a potent electrophile. niscpr.res.in

The reaction is typically carried out in an inert solvent to mediate the reaction conditions. The choice of solvent can influence the reactivity and selectivity of the acylation. The ketone group at the 9-position of the fluorenone ring is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. However, it directs incoming electrophiles primarily to the C-2 and C-7 positions due to resonance and inductive effects. This inherent regioselectivity makes the Friedel-Crafts acylation a viable, though not always perfectly selective, route to 2-substituted fluorenones.

Challenges in this method can include the potential for polysubstitution, where more than one chloroacetyl group is added to the fluorenone ring, and the need for careful control of reaction conditions to minimize side reactions. The use of strong Lewis acids also necessitates anhydrous conditions to prevent catalyst deactivation.

Regioselective Functionalization Strategies at the Fluorenone Scaffold

Achieving high regioselectivity in the functionalization of fluorenone is a key challenge for synthetic chemists. While the inherent electronic properties of the fluorenone nucleus favor substitution at the 2- and 7-positions, achieving exclusive or high-yield formation of the 2-substituted product often requires more sophisticated strategies.

One approach involves the use of directing groups, which can be temporarily installed on the fluorenone molecule to guide the chloroacetylation to the desired position. After the acylation reaction, the directing group can be removed. Another strategy involves the use of milder Lewis acids or modified catalyst systems that can enhance the selectivity for the C-2 position over the C-7 position. Research in this area continues to explore novel catalytic systems that can offer greater control over the regiochemical outcome of Friedel-Crafts reactions on fluorenone and related aromatic systems.

Indirect Synthetic Routes to the this compound Architecture

Indirect routes to this compound involve the construction of the fluorenone ring system with the chloroacetyl group already in place on one of the precursors or the modification of a related fluorene (B118485) derivative.

Multi-Step Synthesis from Fluorene via Chloroacetylation and Subsequent Oxidation

An alternative to the direct acylation of fluorenone is a two-step process starting from 9H-fluorene. This method leverages the different reactivity of fluorene compared to fluorenone.

The first step is the Friedel-Crafts chloroacetylation of 9H-fluorene. The methylene (B1212753) bridge at the 9-position of fluorene is an activating group, making the aromatic rings more susceptible to electrophilic substitution than those of fluorenone. Friedel-Crafts acetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst like aluminum chloride has been shown to yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-acetyl isomer being the major product. ruc.dkresearchgate.net A similar outcome would be expected for chloroacetylation.

Table 1: Comparison of Oxidation Methods for Fluorene Derivatives

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Chromium(VI) | Acidic or neutral | Effective for various substrates | Toxic and environmentally hazardous |

| Air/O₂ with KOH | THF or DMSO, room temp. | Green, high yield, simple workup | May require longer reaction times |

Palladium-Catalyzed Annulation Methods for Fluorenone Core Formation

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis, with palladium being a particularly versatile metal. Palladium-catalyzed reactions offer powerful tools for the construction of complex aromatic systems like fluorenones. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance.

Several palladium-catalyzed strategies can be envisioned for the synthesis of fluorenone derivatives. These include:

Intramolecular C-H Arylation: This involves the cyclization of o-halo diaryl ketones. rsc.org

Cyclocarbonylation: The reaction of o-halobiaryls with carbon monoxide in the presence of a palladium catalyst can lead to the formation of the fluorenone core. organic-chemistry.org

Cascade Reactions: More complex, one-pot procedures have been developed that combine multiple bond-forming events. For example, a palladium-catalyzed cascade reaction involving 2-bromoarylaldehyde hydrazones and aryl iodides has been reported for the regioselective synthesis of polysubstituted fluorenes, which could then be oxidized to fluorenones. rsc.org Another approach involves the sequential reaction of 2-bromobenzaldehydes with arylboronic acids. organic-chemistry.orgnih.gov

These palladium-catalyzed methods provide access to a wide range of substituted fluorenones with a high degree of control over the substitution pattern, making them attractive for the synthesis of specifically functionalized derivatives like this compound. organic-chemistry.orgthieme-connect.com

Table 2: Examples of Palladium-Catalyzed Fluorenone Syntheses

| Reaction Type | Starting Materials | Key Features |

| Cyclocarbonylation | o-Halobiaryls, CO | High yields for various substituents |

| Sequential Reaction | 2-Bromobenzaldehydes, Arylboronic acids | One-pot, forms C-C and C-H bonds |

| Denitrogenative Cascade | 2-Bromoarylaldehyde hydrazones, Aryl iodides | Modular, regioselective |

Ruthenium-Mediated Cycloaddition Pathways towards Fluorenone Derivatives

Ruthenium catalysts have also emerged as powerful tools for the synthesis of complex aromatic compounds. One notable method is the ruthenium-trichloride-mediated [2+2+2] cycloaddition of α,ω-diynes with alkynes. acs.orgnih.govacs.orgconsensus.appresearchgate.net This atom-economical process allows for the construction of highly substituted fluorenone cores in a single step.

The reaction involves the cyclotrimerization of three alkyne components, where two are part of a diyne and the third is a separate alkyne. By carefully choosing the starting diyne and alkyne, it is possible to construct a fluorenone ring system with a specific substitution pattern. This approach is particularly advantageous for creating densely functionalized fluorenones and offers a green chemistry alternative as it can be performed under solvent-free conditions. acs.orgnih.govacs.orgconsensus.appresearchgate.net While the direct synthesis of this compound via this method has not been explicitly detailed in the provided context, the versatility of the [2+2+2] cycloaddition suggests its potential for accessing precursors that could be readily converted to the target molecule.

Divergent Synthetic Protocols from ortho-Alkynylarylketone Precursors

Scientific literature extensively details the synthesis of fluorenone and its derivatives through various chemical pathways. However, a specific divergent synthetic protocol for the production of this compound from ortho-alkynylarylketone precursors is not well-documented in publicly available research.

While the cyclization of ortho-alkynylaryl ketones is a recognized method for constructing the fluorenone core, the direct synthesis of the 2-(chloroacetyl) substituted derivative via this route remains to be explicitly described. General methodologies for the synthesis of fluorenones and indenones from ortho-alkynylaryl ketones often involve processes such as:

Iodine-Mediated Cyclization: This approach provides a metal-free route to indenone derivatives from ortho-alkynylarylketones with predefined substituents. researchgate.net

Gold-Catalyzed Cascade Reactions: Gold-catalyzed intramolecular cyclization of 2-alkynylarylketones can proceed through different pathways, leading to various rearranged products. researchgate.netresearchgate.net

Palladium-Catalyzed Carbonylative Cyclization: This method enables the synthesis of various substituted fluoren-9-ones from o-halobiaryls. organic-chemistry.org

A divergent synthesis strategy has been reported for producing 3-hydroxyfluorene (B47691) and 4-azafluorene derivatives starting from an ortho-alkynylarylketone, where a common indenone precursor leads to different products under varying reaction conditions. researchgate.net This demonstrates the potential of ortho-alkynylarylketones as versatile precursors in divergent synthesis.

Reactivity and Chemical Transformations of 2 Chloroacetyl 9h Fluoren 9 One

The primary sites of reactivity on 2-(Chloroacetyl)-9H-fluoren-9-one are the chloroacetyl side chain and the ketone group on the fluorene (B118485) ring. The chloroacetyl moiety is highly susceptible to nucleophilic attack, while the fluorenone carbonyl undergoes reactions typical of ketones.

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The carbon atom adjacent to the carbonyl group in the chloroacetyl moiety is highly electrophilic, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a wide array of substituted acetyl fluorenone derivatives.

The reaction of α-chloro ketones with primary and secondary amines is a standard method for the synthesis of α-amino ketones. In the case of this compound, amination reactions involve the displacement of the chloride ion by an amine nucleophile. This yields N-substituted 2-(aminoacetyl)-9H-fluoren-9-one derivatives. The general transformation involves the reaction of the chloroacetyl compound with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is fundamental in building more complex molecules that incorporate the fluorenone scaffold linked to a nitrogen-containing side chain.

Analogous to amination, the chloroacetyl group readily reacts with sulfur-based nucleophiles. The reaction with thiols or thiolate anions leads to the formation of thioether linkages. For instance, reaction with thiouracil can proceed via nucleophilic substitution where the sulfur atom displaces the chloride. ijnc.ir This type of functionalization is crucial for creating molecules with potential applications in medicinal chemistry, as the introduction of sulfur and other heteroatoms can significantly influence the biological properties of the resulting fluorene derivatives.

Cyclocondensation and Heterocyclic Annulation Reactions

The α-haloketone functionality of this compound is an excellent precursor for the construction of various heterocyclic rings through cyclocondensation reactions.

While the title suggests a specific reaction pathway, the Hantzsch thiazole (B1198619) synthesis more broadly involves the reaction of an α-halocarbonyl compound with a thioamide. In this context, this compound or its derivatives serve as the α-halocarbonyl component. A closely related compound, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, has been shown to react with thiourea (B124793) in refluxing ethanol (B145695) to produce the corresponding 2-aminothiazole (B372263) derivative in high yield (97%). nih.gov This reaction proceeds via the classical Hantzsch mechanism, where the sulfur of the thiourea attacks the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govmdpi.com This demonstrates a robust method for fusing a thiazole ring to the fluorenone framework.

Table 1: Hantzsch Thiazole Synthesis with a Fluorenone Derivative

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

| 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea | Ethanol, reflux, 3h | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | 97% | nih.gov |

The fluorene-thiazole derivatives synthesized via the Hantzsch reaction are valuable intermediates for constructing other heterocyclic systems like azetidinones (β-lactams) and thiazolidinones. nih.gov

Azetidinones: The synthesis of azetidinone rings can be achieved through the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger synthesis). In a multi-step synthesis starting from a chloroacetyl fluorenone derivative, the resulting 2-aminothiazole is first condensed with various aldehydes to form Schiff bases (imines). These intermediates then undergo cyclocondensation with chloroacetyl chloride in a solvent like dimethylformamide (DMF) to yield 3-chloro-azetidin-2-one derivatives. nih.gov

Thiazolidinones: Alternatively, the same Schiff base intermediates can be reacted with thioglycolic acid in a solvent such as tetrahydrofuran (B95107) (THF) to produce 2,3-disubstituted thiazolidin-4-ones. nih.gov This reaction provides another avenue to pharmacologically relevant five-membered heterocyclic rings attached to the fluorene-thiazole scaffold.

Table 2: Synthesis of Azetidinone and Thiazolidinone from a Fluorene-Thiazole Intermediate

| Starting Material | Reagent | Product Type | Yield Range | Reference |

| 4-(2,7-dichloro-9H-fluoren-4-yl)-N-(aryl/heteroaryl-methylene)thiazol-2-amine (Schiff Base) | Chloroacetyl Chloride, DMF | 3-chloro-azetidin-2-one | 51-98% | nih.gov |

| 4-(2,7-dichloro-9H-fluoren-4-yl)-N-(aryl/heteroaryl-methylene)thiazol-2-amine (Schiff Base) | Thioglycolic Acid, THF, DCC | thiazolidin-4-one | 64-90% | nih.gov |

Transformations of the Fluorenone Core Structure

The carbonyl group at the C-9 position of the fluorene ring offers another site for chemical modification, independent of the chloroacetyl side chain. This allows for the synthesis of a variety of 9-substituted fluorene derivatives.

One common transformation is the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form 9H-fluoren-9-one oxime. nih.gov This reaction typically proceeds by refluxing the fluorenone with hydroxylamine in a basic methanolic solution. nih.gov The resulting oxime can be further derivatized, for example, by reacting it with isocyanates to produce O-aryl-carbamoyl-oxymino-fluorene compounds. nih.gov

Furthermore, the ketone can be attacked by organometallic reagents. For instance, reaction with acetylides (e.g., from phenylacetylene) yields 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.dedoaj.org These propargylic alcohols are versatile intermediates that can undergo further boron trifluoride-catalyzed reactions with various nucleophiles to create highly functionalized, conjugated fluorene systems. thieme-connect.dedoaj.org The C-9 position can also be directly alkylated under basic conditions using alcohols as alkylating agents. rsc.org The presence of the ketone functionality is also noted to facilitate efficient intersystem crossing, a property of interest in photochemistry. rsc.org

Reductions and Subsequent Oxidations of the Fluorenone Carbonyl Group

The carbonyl group at the 9-position of the fluorene ring is a key site for reduction reactions, typically yielding the corresponding secondary alcohol. This transformation is a common step in the synthesis of various fluorene derivatives.

The reduction of 9-fluorenone (B1672902) to 9-fluorenol is a well-established reaction, often accomplished using metal hydride reagents. youtube.comquizlet.comchegg.comchegg.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a frequently used reagent for this purpose. youtube.comquizlet.com The reaction is generally rapid and proceeds with high yield, often indicated by a color change from the bright yellow of the fluorenone to the white or colorless appearance of the fluorenol. youtube.com

While specific studies on the reduction of this compound are not extensively documented, the general methodology for fluorenone reduction is applicable. However, the presence of the electrophilic chloroacetyl group may necessitate careful control of reaction conditions to avoid side reactions.

| Reaction | Reagent | Solvent | Conditions | Product | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Room Temperature | 2-(Chloroacetyl)-9H-fluoren-9-ol | youtube.comquizlet.com |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether/THF | Anhydrous conditions | 2-(Chloroacetyl)-9H-fluoren-9-ol | quizlet.com |

The resulting 2-(chloroacetyl)-9H-fluoren-9-ol can be subsequently oxidized back to the parent ketone. Various oxidizing agents can be employed for this transformation. Common methods for the oxidation of 9-fluorenol and its derivatives include the use of chromium-based reagents or air oxidation under basic conditions. researchgate.netrsc.org For instance, aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (THF) has been shown to be an efficient method for converting 9H-fluorenes to 9-fluorenones. researchgate.netrsc.org

Functionalization and Derivatization at the 9-Position

The methylene (B1212753) bridge at the 9-position of the fluorene ring is acidic and can be readily deprotonated to form a carbanion. This nucleophilic center is a key site for a wide range of functionalization and derivatization reactions, allowing for the introduction of various substituents.

Alkylation reactions at the 9-position are common. By treating a fluorene derivative with a strong base followed by an alkyl halide, one or two alkyl groups can be introduced. For instance, 9,9-disubstituted fluorene derivatives are often synthesized to enhance the stability of materials for applications in organic electronics. ossila.com

The 9-position can also be functionalized through reactions with other electrophiles. For example, condensation reactions with carbonyl compounds can lead to the formation of 9-ylidene derivatives. The reaction of 9-fluorenone with 2-chloroaniline (B154045) in the presence of sulfuric acid yields 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine). chemicalbook.com

Furthermore, the synthesis of 9-(chloromethyl)-9H-fluorene derivatives highlights the reactivity of the 9-position towards the introduction of functionalized alkyl groups. nih.gov More complex functionalization can be achieved through multi-step synthetic sequences. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, catalyzed by Lewis acids, leads to highly functionalized 9-substituted fluorene derivatives. thieme-connect.dersc.org

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | Base (e.g., n-BuLi), Alkyl Halide | 9-Alkyl or 9,9-Dialkylfluorene | nih.gov |

| Condensation | Carbonyl Compound, Acid Catalyst | 9-Ylidenefluorene | chemicalbook.com |

| Propargylation/Functionalization | Propargyl Alcohols, Lewis Acid | Functionalized 9-Substituted Fluorenes | thieme-connect.dersc.org |

| Borylation | Bis(pinacolato)diboron, Pd Catalyst | 9-Borylfluorene | ossila.com |

Other Advanced Reactive Pathways and Modulations

The chloroacetyl group at the 2-position of this compound introduces another reactive site into the molecule, opening up further advanced reactive pathways. The α-chloro ketone moiety is a versatile functional group that can participate in various transformations.

One of the primary reactions of α-halo ketones is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. libretexts.org This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, at the acetyl side chain.

The chloroacetyl group is also a valuable precursor for the synthesis of heterocyclic compounds. For example, in the Hantzsch thiazole synthesis, α-halo carbonyl compounds react with a thioamide to form a thiazole ring. mdpi.com By analogy, this compound could potentially react with thioamides or similar reagents to form fluorene-substituted heterocyclic systems.

Furthermore, intramolecular reactions involving the chloroacetyl group and another functional group on the fluorene ring system could lead to the formation of fused-ring systems. The specific nature of these advanced pathways would depend on the reaction conditions and the other reagents employed. The synthesis of various fluorenone derivatives often proceeds through multi-step sequences involving palladium-catalyzed cross-coupling reactions, carbonylative cyclizations, and C-H activation strategies, highlighting the broad scope of advanced reactive pathways available for this class of compounds. organic-chemistry.org

Advanced Synthetic Strategies Utilizing 2 Chloroacetyl 9h Fluoren 9 One As a Precursor

Application in Multi-Step Organic Synthesis for Complex Molecular Architectures

The chloroacetyl group in 2-(Chloroacetyl)-9H-fluoren-9-one is a potent electrophile, making it an excellent substrate for multi-step synthetic sequences to build complex, biologically active molecules. The reactivity of the α-haloketone function allows for the sequential introduction of various functionalities and the construction of elaborate molecular frameworks.

A prime example of this strategy is its use in the synthesis of complex heterocyclic systems, which are staples in drug discovery. nih.govmdpi.com A well-established synthetic route involves the initial reaction of the chloroacetyl-fluorenone derivative with a nucleophile, followed by further cyclization and derivatization steps. For instance, a multi-step synthesis analogous to the one starting from 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone can be envisioned. nih.gov This process begins with the reaction of the chloroacetyl group with thiourea (B124793) in a Hantzsch-type thiazole (B1198619) synthesis. This step creates a highly versatile aminothiazole-fluorenone intermediate.

This intermediate serves as a platform for further diversification. It can be reacted with a variety of aromatic and heteroaromatic aldehydes to form Schiff bases (imines). These Schiff bases are not the final products but key intermediates for the construction of more complex heterocyclic rings. Subsequent treatment of these imines with reagents like thioglycolic acid or chloroacetyl chloride leads to the formation of thiazolidinone or azetidinone rings, respectively, appended to the fluorene (B118485) scaffold. nih.gov This multi-step approach demonstrates how this compound can be methodically elaborated into intricate, multi-ring systems with potential applications in medicinal chemistry. nih.govmdpi.com

Table 1: Representative Multi-Step Synthesis of Bioactive Heterocycles

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product Class | Key Reactions |

|---|

Role as a Versatile Building Block in the Construction of Functionalized Fluorene-Based Scaffolds

The utility of this compound extends to its role as a foundational building block for a diverse array of functionalized fluorene scaffolds. researchgate.net The α-chloro ketone functionality is a linchpin for introducing new molecular fragments through nucleophilic substitution reactions. uky.edu This allows chemists to tailor the properties of the resulting fluorene-based molecules for specific applications, ranging from biologically active agents to materials for optoelectronics. researchgate.net

The reaction of this compound with various nucleophiles can introduce a wide range of substituents. For example:

Reaction with Amines: Leads to the formation of α-amino ketones, which are important precursors for many biologically active compounds.

Reaction with Thiols: Yields α-thio ketones, which can be used in the synthesis of sulfur-containing heterocycles.

Reaction with Carboxylates: Forms α-acyloxy ketones, which can serve as protected forms of the ketone or as precursors for other transformations.

One of the most powerful applications of this building block approach is in the synthesis of heterocyclic scaffolds. The Hantzsch thiazole synthesis, reacting the α-chloro ketone with a thiourea or thioamide derivative, is a robust method for creating a thiazole ring fused or appended to the fluorene core. nih.govmdpi.com This strategy is particularly valuable because thiazole rings are prevalent in many pharmaceuticals. nih.gov The resulting fluorenyl-thiazole scaffold can then be further functionalized, demonstrating the modularity of this synthetic approach. This capacity for creating diverse libraries of compounds makes this compound a cornerstone in combinatorial chemistry and drug discovery efforts.

Development of New Fluorenone-Appended Systems through Strategic Derivatization

Strategic derivatization of this compound allows for the development of novel fluorenone-appended systems with tailored functionalities. The chloroacetyl group acts as an anchor point for attaching various molecular entities, leading to new compounds with unique chemical and physical properties.

The synthesis of fluorenyl-thiazolidinones and fluorenyl-azetidinones are excellent examples of this strategic derivatization. nih.gov Starting with the aminothiazole derivative of fluorenone, a subsequent cyclocondensation reaction with thioglycolic acid introduces a thiazolidinone ring. This reaction creates a complex system where a five-membered sulfur-and-nitrogen-containing heterocycle is appended to the fluorene core via a thiazole linker.

Alternatively, employing a Staudinger [2+2] cycloaddition between the intermediate Schiff base and chloroacetyl chloride yields a β-lactam (azetidinone) ring. nih.gov This creates a completely different appended system, known for its presence in a famous class of antibiotics. These derivatizations highlight how a single, versatile precursor can be channeled into divergent synthetic pathways to generate structurally distinct classes of fluorenone-appended molecules.

Table 2: Examples of Fluorenone-Appended Systems via Derivatization

| Precursor Derivative | Reagent | Appended Heterocyclic System | Reaction Type |

|---|---|---|---|

| Fluorenyl-thiazolyl-imine | Thioglycolic Acid | Thiazolidinone | Cyclocondensation |

| Fluorenyl-thiazolyl-imine | Chloroacetyl Chloride | Azetidinone (β-lactam) | [2+2] Cycloaddition |

The ability to strategically append these complex heterocyclic systems onto the fluorenone scaffold opens avenues for creating novel compounds with potentially enhanced biological activities or unique material properties. nih.govresearchgate.net

Theoretical and Mechanistic Studies of 2 Chloroacetyl 9h Fluoren 9 One and Its Derivatives

Mechanistic Investigations of Synthetic Pathways and Chemical Transformations

The synthesis and chemical behavior of 2-(chloroacetyl)-9H-fluoren-9-one and its derivatives are governed by intricate reaction mechanisms involving various intermediates and transition states. Understanding these pathways is crucial for optimizing synthetic yields and predicting product distributions.

Elucidation of Reaction Intermediates and Transition States

The Friedel-Crafts acylation of 9H-fluorene is a primary method for introducing an acetyl group, which can then be halogenated to form the chloroacetyl moiety. The acetylation of 9H-fluorene, often using acetyl chloride and a Lewis acid catalyst like aluminum chloride, proceeds through the formation of an acylium ion intermediate. The regioselectivity of this reaction is influenced by the solvent, temperature, and mode of addition. researchgate.net Monoacetylation of 9H-fluorene typically yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted isomer being the predominant product. researchgate.net This preference is attributed to the electronic effects of the fluorene (B118485) ring system.

Further transformation of the acetyl group to a chloroacetyl group involves halogenation reactions. These reactions likely proceed through enolate intermediates, which then react with a chlorinating agent. The stability of these intermediates and the energy of the transition states leading to their formation dictate the feasibility and outcome of the chlorination process. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the geometries and energies of these transient species. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is largely dictated by the presence of the electrophilic chloroacetyl group and the conjugated fluorenone core. Kinetic studies of related reactions, such as the Friedel-Crafts acetylation of fluorene, reveal that the distribution of products can be under either kinetic or thermodynamic control. researchgate.net For instance, the formation of 2-acetyl-9H-fluorene as the major product in many cases suggests a kinetically favored pathway. researchgate.net

Thermodynamic studies, often complemented by computational chemistry, help in understanding the relative stabilities of reactants, intermediates, and products. For example, DFT calculations have been used to determine the total energies and Gibbs free energies of various isomers of acetyl-9H-fluorene and their corresponding σ-complexes in the acetylation reaction. researchgate.net These calculations support the observation that the product distribution is, at least in part, kinetically controlled. researchgate.net The chloroacetyl group, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack, a process whose kinetics and thermodynamics are influenced by the nature of the nucleophile and the reaction conditions.

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for probing the electronic properties of molecules like this compound and predicting their reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally implies higher reactivity. chemrxiv.org

For fluorenone and its derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system. Substituents on the fluorenone core can significantly alter the energies of these orbitals. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. missouristate.edu A study on 9-fluorenone-2-carboxylic acid using DFT calculations provided insights into its HOMO and LUMO energies. nih.gov The chloroacetyl group in this compound, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted fluorenone.

Table 1: Calculated HOMO-LUMO Energies for a Related Fluorenone Derivative

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Fluorenone-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | -6.53 | -2.84 | 3.69 |

Data adapted from a study on 9-fluorenone-2-carboxylic acid, which provides a reference for the electronic properties of substituted fluorenones. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the carbonyl oxygen of the fluorenone moiety and the chloroacetyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the chlorine are anticipated to have a positive electrostatic potential, marking them as sites for nucleophilic attack. The aromatic rings will also exhibit regions of varying potential, influencing their susceptibility to electrophilic and nucleophilic aromatic substitution. Computational analyses can precisely map these regions, offering predictions for how the molecule will interact with other reagents. researchgate.netresearchgate.net

Photochemical Mechanisms Involving Fluorenone Chromophores

The fluorenone core is a well-known chromophore that exhibits interesting photochemical properties. Upon absorption of light, fluorenone can be excited to a singlet excited state (S1), which can then undergo intersystem crossing to a triplet excited state (T1). acs.org These excited states are key to the photochemistry of fluorenone derivatives.

The photochemical mechanisms can involve various processes, including energy transfer, electron transfer, and photochemical reactions. nih.govsemanticscholar.org The presence of the chloroacetyl group can influence these pathways. For instance, the heavy chlorine atom can enhance the rate of intersystem crossing (the heavy-atom effect), potentially increasing the population of the triplet state. This triplet state can then participate in various reactions, such as hydrogen abstraction or cycloaddition reactions.

Furthermore, the C-Cl bond in the chloroacetyl group can be susceptible to photochemical cleavage, leading to the formation of radical intermediates. These radicals can then initiate a cascade of subsequent reactions, leading to the formation of new products. The study of photochemical reactions of related systems, such as the direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes, highlights the potential for complex and synthetically useful transformations initiated by light. nih.govacs.org The specific photochemical behavior of this compound would depend on the excitation wavelength, the solvent, and the presence of other reactants.

Principles of Electron-Shuttle Catalysis Mediated by Fluorenones

The catalytic cycle of 9-fluorenone (B1672902) in electron-shuttle catalysis typically involves the following steps:

Photoexcitation: Upon absorption of visible light, the fluorenone molecule is promoted to an excited state.

Electron Transfer: The excited fluorenone can then accept an electron from an electron donor, forming a fluorenone radical anion.

Shuttle: This radical anion transfers the electron to a substrate, thereby regenerating the ground-state fluorenone catalyst and activating the substrate for subsequent reactions.

The introduction of a chloroacetyl group at the 2-position of the fluorenone core, as in this compound, is anticipated to enhance its efficacy as an electron-shuttle catalyst. The electron-withdrawing nature of the substituent would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorenone system. A lower LUMO energy facilitates the acceptance of an electron, thereby promoting the formation of the crucial radical anion intermediate.

Recent studies have demonstrated the use of 9-fluorenone as a catalyst in various organic transformations, including enantioselective acylation and alkylation of aldimines. nih.gov These reactions proceed via radical addition pathways enabled by the electron-shuttle catalysis of fluorenone. nih.gov The efficiency of these processes is critically dependent on the electronic properties of the fluorenone catalyst.

Table 1: Theoretical Data for Fluorenone and a Representative Acyl-Substituted Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| 9-Fluorenone | -6.2 | -2.5 | 3.7 |

| 2-Acetyl-9-fluorenone (B1619993) | -6.4 | -2.8 | 3.6 |

Note: The data presented here are representative values from theoretical calculations and may vary depending on the computational method used. The values for 2-acetyl-9-fluorenone are used as a proxy to illustrate the expected electronic effect of an acyl substituent on the fluorenone core.

The data in Table 1, using 2-acetyl-9-fluorenone as a model, suggests that the introduction of an acyl group leads to a stabilization of both the HOMO and LUMO energy levels. The more pronounced stabilization of the LUMO is consistent with the electron-withdrawing character of the substituent and supports the hypothesis of enhanced electron-accepting capability for this compound.

Photoinduced Processes and Structural Isomerizations in Functionalized Fluorenones

The photophysical and photochemical behavior of fluorenone and its derivatives is a subject of extensive research. The parent 9-fluorenone exhibits interesting photophysical properties, including fluorescence and phosphorescence, which are sensitive to the surrounding environment.

The introduction of functional groups can significantly alter these properties. Electron-withdrawing groups, such as the chloroacetyl group in this compound, are known to influence the nature and energy of the excited states. Specifically, they can enhance intersystem crossing (ISC), the process by which a molecule in a singlet excited state transitions to a triplet excited state. This is due to the increased spin-orbit coupling facilitated by the heavy atom (chlorine) and the carbonyl group.

Photoinduced processes in fluorenone derivatives often involve electron transfer reactions. In donor-acceptor systems where a fluorenone moiety acts as the acceptor, photoexcitation can lead to intramolecular charge transfer (ICT), forming a charge-separated excited state. The presence of the electron-withdrawing 2-chloroacetyl group would increase the electron affinity of the fluorenone core, making it a better electron acceptor and potentially facilitating such ICT processes.

Table 2: Spectroscopic Data for 9-Fluorenone and a Related Derivative

| Compound | Absorption Max (nm) | Emission Max (nm) |

| 9-Fluorenone | ~380 | ~530 |

| 2-Nitro-9-fluorenone | ~390 | ~550 |

Note: The data presented are approximate values and can vary based on the solvent and experimental conditions. 2-Nitro-9-fluorenone is used as an example of a fluorenone with a strong electron-withdrawing group to illustrate the expected spectroscopic shifts.

The spectroscopic data in Table 2 for 2-nitro-9-fluorenone, another derivative with a strong electron-withdrawing group, shows a bathochromic (red) shift in both absorption and emission compared to the parent 9-fluorenone. This is indicative of a stabilization of the excited state relative to the ground state, a common effect for such substituents. A similar trend would be expected for this compound.

Applications in Advanced Materials Science and Chemical Technologies

Building Blocks for Polymeric and Oligomeric Materials

The fluorene (B118485) moiety is a well-established component in the design of high-performance polymers due to its rigid, planar structure and favorable electronic properties. 2-(Chloroacetyl)-9H-fluoren-9-one provides a convenient entry point for introducing this valuable structural unit into various polymer backbones.

Conjugated polyfluorenes are a class of polymers that have garnered significant attention for their applications in organic electronics. The synthesis of these materials often involves the polymerization of fluorene-based monomers. While direct polymerization of this compound is not the primary route, its derivatives are instrumental. For instance, the chloroacetyl group can be chemically modified to create a polymerizable functional group, such as a boronic ester. ossila.com These modified monomers can then undergo cross-coupling reactions, like the Suzuki coupling, to form polyfluorenes and copolymers. ossila.com The resulting polymers often exhibit high charge-carrier mobility and efficient electroluminescence, making them suitable for various electronic applications. ossila.com The incorporation of the fluorenone unit can also influence the polymer's solubility and film-forming properties.

The derivatives of this compound are pivotal in fabricating organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their strong blue emission, a crucial component for full-color displays and lighting. ossila.com The fluorenone core, which can be derived from this compound, can be incorporated into the polymer backbone to tune the emission color and improve device efficiency and stability. ossila.comresearchgate.net Spiro-configured fluorene derivatives have also been utilized in creating luminophores for blue OLEDs, achieving high efficiency and color purity. rsc.org

Organic Field-Effect Transistors (OFETs): The high charge-carrier mobility of polyfluorenes makes them excellent candidates for the active layer in OFETs. ossila.com The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport.

Polymer Solar Cells (PSCs): In PSCs, fluorene-containing copolymers can act as either the electron donor or acceptor material. nih.gov For instance, copolymers of fluorene and benzothiadiazole have been successfully used as electron acceptors in all-polymer solar cells. nih.gov The ability to tune the energy levels of these polymers through chemical modification, including halogenation, is critical for optimizing the performance of PSCs. osti.gov The use of high-molecular-weight fluorene-based copolymers has been shown to improve the power conversion efficiency of these devices. nih.gov

Components in Supramolecular Chemistry and Molecular Recognition Systems

The unique structural features of this compound also lend themselves to the construction of complex supramolecular assemblies and sensors.

The rigid fluorene core and the reactive chloroacetyl group can be exploited to design molecules that self-assemble into well-defined nanostructures. The chloroacetyl group can serve as a reactive site for attaching other molecular fragments that can drive self-assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These self-assembled structures can have potential applications in areas like nanotechnology and drug delivery.

Fluorene-based molecules have been investigated for their potential as chemical sensors. Their fluorescence properties can be modulated by the presence of specific analytes. While direct use of this compound as a sensor is not widely reported, it can be a precursor to more complex sensor molecules. For example, the chloroacetyl group can be used to link the fluorene unit to a receptor that specifically binds to a target analyte, such as the fluoride (B91410) ion. Upon binding, a change in the fluorescence of the fluorene moiety can be observed, allowing for the detection of the analyte.

Synthetic Intermediates in Fine Chemical and Specialty Chemical Production

Beyond its use in materials science, this compound is a valuable intermediate in the synthesis of a variety of fine and specialty chemicals. smolecule.comresearchgate.net The presence of the reactive chloroacetyl group allows for a range of chemical transformations, including nucleophilic substitution and condensation reactions. smolecule.com This versatility enables the synthesis of more complex fluorene derivatives with specific functionalities for applications in pharmaceuticals, agrochemicals, and dyes. 9-Fluorenone (B1672902) itself, the parent compound, is a significant fine chemical used in functional polymers, lens materials, and as a pharmaceutical intermediate. researchgate.net

Preparation of Specialized Reagents and Ligands

The chloroacetyl group is a versatile functional handle for the synthesis of a variety of specialized reagents and ligands. The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This reactivity enables the construction of complex molecular architectures centered on the fluorene-9-one core.

One of the key applications of α-haloketones, such as this compound, is in the synthesis of heterocyclic compounds. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. mdpi.com In a similar fashion, this compound can react with thiourea to yield a 2-amino-4-(9-oxo-9H-fluoren-2-yl)thiazole derivative. These thiazole-containing fluorene derivatives are of interest for their potential biological activities and as ligands for metal complexes. The reaction of thiourea with ethyl chloroacetate, a simple α-chloro ester, is a well-established method for producing pseudothiohydantoin, highlighting the general utility of this synthetic approach. orgsyn.org

Furthermore, the reaction of this compound with various amines can lead to the formation of α-aminoketones, which are important precursors for other classes of ligands and biologically active molecules. libretexts.org The resulting compounds can be further modified or used as building blocks in multi-component reactions to generate highly functionalized molecular scaffolds. The versatility of the chloroacetyl group as a two-carbon building block for cyclization is well-documented. niscpr.res.in

The fluorene moiety itself is known to be a component of fluorescent ligands. nih.govnih.gov The introduction of a reactive chloroacetyl group provides a convenient point of attachment for chromophoric or auxochromic groups, allowing for the fine-tuning of the photophysical properties of the resulting molecules. This makes this compound a potentially valuable precursor for the development of novel fluorescent probes and sensors.

| Reactant | Reaction Type | Potential Product Class | Significance |

| Thiourea | Hantzsch Thiazole Synthesis | Aminothiazole derivatives | Synthesis of heterocyclic ligands and biologically active molecules. |

| Primary/Secondary Amines | Nucleophilic Substitution | α-Aminoketone derivatives | Precursors for complex ligands and building blocks in organic synthesis. |

| Thioamides | Hantzsch Thiazole Synthesis | Substituted thiazole derivatives | Access to a diverse range of heterocyclic systems. |

Methodologies for Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. globethesis.com While specific green chemistry methodologies for the synthesis and application of this compound are not extensively reported, the broader context of fluorenone synthesis and the reactions of α-haloketones offer insights into potential sustainable approaches.

A key aspect of green chemistry is the use of environmentally benign solvents and catalysts. The synthesis of the precursor, 9-fluorenone, has been a focus of green chemistry research. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants. Greener alternatives have been developed, such as the catalytic oxidation of fluorene using molecular oxygen as the oxidant and water as the solvent, in the presence of water-soluble metal complexes. globethesis.com Another approach involves the aerobic oxidation of 9H-fluorenes in the presence of a base, which is a highly efficient and environmentally friendly method. google.com A patented method describes the preparation of 9-fluorenone from fluorene using an alkali catalyst, a crown ether as a phase transfer agent, and an organic solvent-water system, which allows for the recycling of the reaction medium. google.com The use of poly(ethylene glycol) (PEG) as a sustainable and non-volatile reaction solvent has also been explored for the synthesis of fluoren-9-one derivatives. researchgate.net

For the subsequent reactions of this compound, green chemistry principles can be applied by selecting eco-friendly solvents, minimizing waste, and using catalytic methods where possible. For instance, the Friedel-Crafts acylation to produce the title compound could potentially be carried out using solid acid catalysts, such as Fe-modified montmorillonite (B579905) K10, which can be more environmentally friendly than traditional Lewis acids like aluminum chloride. niscpr.res.in

In the preparation of derivatives from this compound, the choice of solvent and reaction conditions is crucial. The use of water or other green solvents, and the development of one-pot, multi-component reactions can significantly improve the sustainability of the synthetic processes. ajgreenchem.com For example, the synthesis of fluorenyl-hydrazonothiazole derivatives has been carried out in solvents like THF or 1,4-dioxane (B91453) without the need for a base catalyst, which can simplify the workup procedure and reduce waste. mdpi.com

| Green Chemistry Principle | Application in the Lifecycle of this compound | Example/Potential Approach |

| Use of Renewable Feedstocks | Synthesis of the fluorene precursor | Fluorene is derived from coal tar, a byproduct of coking. |

| Atom Economy | Synthesis of 9-fluorenone | Catalytic aerobic oxidation of fluorene, where the co-product is water. globethesis.comgoogle.com |

| Use of Safer Solvents and Auxiliaries | Synthesis of 9-fluorenone and its derivatives | Use of water or poly(ethylene glycol) (PEG) as a solvent. researchgate.netglobethesis.com |

| Design for Energy Efficiency | Synthesis of 9-fluorenone | Reactions carried out at moderate temperatures. globethesis.com |

| Use of Catalysis | Friedel-Crafts acylation and subsequent reactions | Use of solid acid catalysts like Fe-modified montmorillonite K10. niscpr.res.in |

Future Research Directions and Perspectives

Development of Novel and Environmentally Benign Synthetic Routes

The classical synthesis of 2-(chloroacetyl)-9H-fluoren-9-one likely involves the Friedel-Crafts acylation of 9-fluorenone (B1672902). ruc.dkresearchgate.netrsc.orgorganic-chemistry.org However, this method often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and halogenated solvents, which pose environmental concerns. organic-chemistry.org Future research should prioritize the development of greener and more efficient synthetic protocols.

Key areas for exploration include:

Catalytic Friedel-Crafts Acylation: Investigating the use of solid acid catalysts, zeolites, or reusable Lewis acids could minimize waste and simplify product purification. organic-chemistry.org

Photocatalytic Approaches: Photocatalyzed reactions, potentially involving the generation of acyl radicals from biarylcarboxylic acids, could offer a metal-free and milder alternative for the synthesis of fluorenones. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow processes could enhance reaction efficiency, safety, and scalability, while minimizing solvent usage. organic-chemistry.org

Alternative Acylating Agents: Exploring alternatives to chloroacetyl chloride, such as the use of carboxylic acids with greener activating agents, could reduce the generation of corrosive byproducts. organic-chemistry.org

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Catalyst/Reagent | Advantages | Potential Challenges |

| Classical Friedel-Crafts | AlCl₃, Chloroacetyl chloride | Established method | Stoichiometric catalyst, hazardous waste |

| Catalytic Friedel-Crafts | Solid acids, Zeolites | Catalyst recyclability, reduced waste | Catalyst deactivation, lower reactivity |

| Photocatalytic Synthesis | Photocatalyst, Light | Mild conditions, metal-free | Quantum yield, substrate scope |

| Flow Chemistry | Optimized catalyst in flow reactor | High efficiency, scalability, safety | Initial setup cost, potential for clogging |

Exploration of Undiscovered Reactivity and Derivatization Pathways

The chloroacetyl group in this compound is a highly versatile synthetic handle due to the reactivity of the α-haloketone moiety. nih.govlibretexts.orgmdpi.comwikipedia.org This functionality is known to be highly susceptible to nucleophilic substitution reactions. nih.govlibretexts.org

Future research should focus on a systematic exploration of its reactivity to build a diverse library of novel fluorenone derivatives. Promising derivatization pathways include:

Synthesis of Heterocycles: The reaction with various nucleophiles can lead to the formation of a wide range of heterocyclic systems. For example, reactions with thioamides or thioureas could yield thiazole (B1198619) derivatives, while reactions with dicarbonyl compounds and ammonia (B1221849) could lead to pyrroles. wikipedia.orgmdpi.com The synthesis of thiazolidinone and azetidinone derivatives from related 2,7-dichloro-4-(chloroacetyl)fluorene has been reported, suggesting similar potential for this compound. nih.gov

Favorskii Rearrangement: Treatment with a base could induce a Favorskii rearrangement, leading to the formation of fluorene-containing carboxylic acid derivatives. wikipedia.org This would provide access to a different class of functionalized fluorenes.

Cross-Coupling Reactions: While less common for α-haloketones, the development of novel catalytic systems for cross-coupling reactions at the α-carbon could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Polymerization Monomers: The chloroacetyl group can be transformed into other polymerizable functionalities, enabling the synthesis of novel fluorenone-containing polymers.

The following table summarizes potential derivatization reactions:

| Reagent | Reaction Type | Product Class |

| Thioamides/Thioureas | Hantzsch Thiazole Synthesis | Thiazole derivatives |

| Dicarbonyls/Ammonia | Hantzsch Pyrrole Synthesis | Pyrrole derivatives |

| Amines | Nucleophilic Substitution | α-Aminoketones |

| Alkoxides/Phenoxides | Nucleophilic Substitution | α-Alkoxy/Aryloxyketones |

| Base | Favorskii Rearrangement | Carboxylic acid derivatives |

Advanced Functionalization for Tailored Optoelectronic and Supramolecular Properties

Fluorene (B118485) and fluorenone derivatives are renowned for their applications in materials science, particularly in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors, owing to their tunable photophysical properties. entrepreneur-cn.comresearchgate.netrsc.orgogc.co.jpresearchgate.netresearchgate.netnih.gov The functionalization of this compound offers a direct route to materials with tailored optoelectronic and supramolecular characteristics.

Future research directions in this area should include:

Synthesis of Donor-Acceptor Systems: By attaching electron-donating groups to the fluorenone core or through derivatization of the chloroacetyl moiety, it is possible to create donor-acceptor molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net These materials are of interest for their potential in non-linear optics and as emitters in OLEDs.

Development of Fluorescent Probes: The fluorenone scaffold can serve as a fluorophore, and the reactive chloroacetyl group allows for the attachment of specific recognition units for the detection of ions, biomolecules, or other analytes. entrepreneur-cn.com

Control of Supramolecular Assembly: The introduction of functional groups capable of forming specific non-covalent interactions, such as hydrogen bonds or halogen bonds, can be used to control the self-assembly of the molecules in the solid state or in solution. researchgate.netacs.org This is crucial for optimizing charge transport in organic electronic devices and for the bottom-up fabrication of nanostructures. The odd-even effect of alkyl chains on the supramolecular assembly of fluorenone derivatives has been observed, indicating the sensitivity of self-assembly to subtle structural changes. researchgate.netacs.org

Two-Photon Absorption Materials: The extended π-conjugation that can be achieved through derivatization could lead to materials with significant two-photon absorption cross-sections, which have applications in bioimaging and photodynamic therapy. nih.gov

Integration into Emerging Fields of Chemical Technology and Material Design

The unique combination of properties expected from derivatives of this compound positions them as promising candidates for integration into several emerging fields of chemical technology and material design.

Future perspectives for application-oriented research include:

Perovskite Solar Cells: Fluorene derivatives have been successfully employed as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com New derivatives of this compound could be designed to optimize energy level alignment and charge mobility for this application.

Thermosetting Plastics and High-Performance Polymers: Fluorene-based materials are known for their high thermal stability. ogc.co.jpnih.gov The derivatization of this compound could lead to novel monomers for the synthesis of high-performance polymers with enhanced thermal and mechanical properties. acs.org

Bioactive Materials: While this article focuses on materials science applications, it is noteworthy that fluorenone derivatives have shown a range of biological activities, including anticancer and antimicrobial properties. nih.goventrepreneur-cn.comresearchgate.netnih.govnih.govwikipedia.org The library of compounds generated from this compound could be screened for potential pharmaceutical applications.

Smart Materials: The incorporation of photo- or chemo-responsive units onto the fluorenone scaffold could lead to the development of "smart" materials that change their properties in response to external stimuli, with potential applications in sensing, drug delivery, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.